molecular formula C15H28O8 B8133698 MeO2C-CH2-PEG4-CH2CO2tBu CAS No. 2100306-59-8

MeO2C-CH2-PEG4-CH2CO2tBu

Cat. No.: B8133698
CAS No.: 2100306-59-8
M. Wt: 336.38 g/mol
InChI Key: KCWMMUWYPJLHGT-UHFFFAOYSA-N
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Description

MeO₂C-CH₂-PEG₄-CH₂CO₂tBu is a polyethylene glycol (PEG)-based bifunctional compound featuring a tetraethylene glycol (PEG₄) spacer flanked by a methyl ester (MeO₂C-) and a tert-butyl ester (CO₂tBu) group. This structure combines the hydrophilicity and flexibility of PEG with reactive ester termini, making it valuable in organic synthesis, bioconjugation, and drug delivery systems. The methyl ester and tert-butyl ester groups serve as protective moieties, enabling controlled activation for coupling reactions .

Properties

IUPAC Name

methyl 2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28O8/c1-15(2,3)23-14(17)12-22-10-8-20-6-5-19-7-9-21-11-13(16)18-4/h5-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWMMUWYPJLHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901139596
Record name 3,6,9,12-Tetraoxatetradecanedioic acid, 1-(1,1-dimethylethyl) 14-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100306-59-8
Record name 3,6,9,12-Tetraoxatetradecanedioic acid, 1-(1,1-dimethylethyl) 14-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12-Tetraoxatetradecanedioic acid, 1-(1,1-dimethylethyl) 14-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MeO2C-CH2-PEG4-CH2CO2tBu typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: MeO2C-CH2-PEG4-CH2CO2tBu undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

MeO2C-CH2-PEG4-CH2CO2tBu has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Utilized in the modification of biomolecules to enhance their solubility and stability.

    Medicine: Employed in drug delivery systems due to its biocompatibility and ability to improve the pharmacokinetic properties of drugs.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MeO2C-CH2-PEG4-CH2CO2tBu involves its ability to interact with various molecular targets and pathways. The PEG chain in the compound enhances its solubility and allows it to form stable complexes with other molecules. This property is particularly useful in drug delivery systems, where the compound can improve the solubility and bioavailability of drugs .

Comparison with Similar Compounds

Key Compounds for Comparison:

Benzyl-PEG₂-CH₂CO₂tBu (CAS 1309451-06-6): Shorter PEG chain (PEG₂) with a benzyl group and tert-butyl ester.

HO-PEG₁₂-CH₂CH₂CO₂tBu (CAS 892154-71-1): Longer PEG chain (PEG₁₂) with a hydroxyl group and tert-butyl ester.

H₂N-PEG₂₄-CH₂CH₂CO₂tBu (CAS 1104076-62-1): Ultra-long PEG chain (PEG₂₄) with an amine terminus.

Bromo-PEG₂-CH₂CO₂tBu (CAS 1807518-63-3): Bromine-terminated PEG₂ compound for click chemistry.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight PEG Length Functional Groups Key Applications Reference
MeO₂C-CH₂-PEG₄-CH₂CO₂tBu ~C₁₈H₃₂O₁₀ ~440 (estimated) PEG₄ Methyl ester, tert-butyl Drug delivery, conjugation
Benzyl-PEG₂-CH₂CO₂tBu C₁₅H₂₂O₄ 266.33 PEG₂ Benzyl, tert-butyl Organic synthesis
HO-PEG₁₂-CH₂CH₂CO₂tBu C₃₁H₆₂O₁₅ 674.815 PEG₁₂ Hydroxyl, tert-butyl Hydrogel formation
H₂N-PEG₂₄-CH₂CH₂CO₂tBu C₅₅H₁₁₁NO₂₆ 1202.47 PEG₂₄ Amine, tert-butyl Protein modification
Bromo-PEG₂-CH₂CO₂tBu C₁₀H₁₉BrO₄ 283.16 PEG₂ Bromine, tert-butyl PROTAC linker synthesis

Key Observations:

  • PEG Chain Length : MeO₂C-CH₂-PEG₄-CH₂CO₂tBu balances flexibility and steric bulk, offering intermediate solubility (between PEG₂ and PEG₁₂ derivatives). Longer PEG chains (e.g., PEG₁₂, PEG₂₄) enhance hydrophilicity but may reduce cellular uptake efficiency .
  • Functional Groups : Unlike Bromo-PEG₂-CH₂CO₂tBu (reactive halogen) or H₂N-PEG₂₄-CH₂CH₂CO₂tBu (amine), MeO₂C-CH₂-PEG₄-CH₂CO₂tBu is tailored for ester-based coupling, enabling pH-sensitive release in drug delivery .
  • Thermal Stability : Tert-butyl esters (e.g., in MeO₂C-CH₂-PEG₄-CH₂CO₂tBu) exhibit higher thermal stability compared to methyl esters, as seen in HO-PEG₁₂-CH₂CH₂CO₂tBu (boiling point 669.5°C) .

Biological Activity

MeO2C-CH2-PEG4-CH2CO2tBu, also known as a PEGylated compound, incorporates a polyethylene glycol (PEG) moiety which significantly influences its biological activity. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula C15H28O8 and a molecular weight of 328.38 g/mol. The structure features a PEG4 linker, which enhances solubility and stability while potentially modifying the pharmacokinetics of conjugated drugs.

PEGylation is a process that involves attaching PEG chains to molecules such as proteins or drugs. This modification can improve the compound's solubility, reduce immunogenicity, and prolong its circulation time in the bloodstream. The presence of PEG can also influence the interaction of the drug with biological membranes and receptors.

Biological Activity

The biological activity of this compound is primarily linked to its ability to maintain effective interactions with target proteins while enhancing pharmacological properties.

In Vitro Studies

In vitro studies have demonstrated that PEGylated compounds often retain their biological activity while showing improved stability. For instance, research indicates that PEGylation can preserve the biological activity of proteins like brain-derived neurotrophic factor (BDNF) by preventing denaturation and degradation during storage and application .

In Vivo Studies

In vivo experiments reveal that PEGylated compounds can exhibit enhanced therapeutic effects due to their improved pharmacokinetic profiles. For example, studies on similar PEGylated compounds have shown increased half-lives and bioavailability when administered intrathecally .

Case Studies

  • Case Study on BDNF PEGylation :
    • Objective : To evaluate the effects of PEGylation on BDNF.
    • Findings : Mixtures with primary and secondary conjugates retained significant biological activity compared to unmodified BDNF, indicating that careful control over the degree of PEGylation is crucial for maintaining efficacy .
  • Clinical Application in Drug Development :
    • Objective : Assess the pharmacokinetic properties of a PEGylated drug in patients.
    • Findings : A study involving a PEGylated drug demonstrated improved absorption and longer duration of action compared to its non-PEGylated counterpart, highlighting the clinical relevance of PEG modifications in therapeutic applications .

Comparative Analysis

The following table summarizes key findings related to this compound and its analogs:

CompoundBiological ActivityStabilityHalf-Life ImprovementNotes
This compoundModerateHighSignificantRetains activity post-PEGylation
BDNF (unmodified)HighLowBaselineRapid degradation in circulation
Other PEGylated proteinsVariableHighEnhancedDependent on molecular structure

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